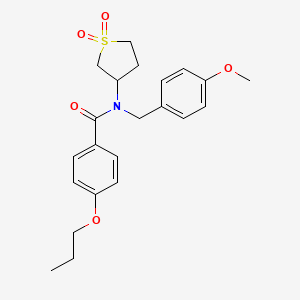![molecular formula C22H19NO4 B11580952 Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone](/img/structure/B11580952.png)
Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone is a complex organic compound that features a furan ring, an indole moiety, and a methoxy-phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the indole moiety, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution on the indole moiety can produce halogenated indoles .
Aplicaciones Científicas De Investigación
Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The furan ring may also play a role in the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: Similar in structure but contains a benzene ring fused to a furan ring.
2-Furanmethanol: Contains a hydroxymethyl group attached to the furan ring.
Furan, 2,2’-methylenebis-: Features two furan rings connected by a methylene bridge.
Uniqueness
Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone is unique due to its combination of a furan ring, an indole moiety, and a methoxy-phenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler furan or indole derivatives .
Propiedades
Fórmula molecular |
C22H19NO4 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
furan-2-yl-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C22H19NO4/c1-25-19-9-4-5-10-20(19)27-14-12-23-15-17(16-7-2-3-8-18(16)23)22(24)21-11-6-13-26-21/h2-11,13,15H,12,14H2,1H3 |
Clave InChI |
YJQDXDKGJBHLTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate](/img/structure/B11580874.png)
![methyl 2-[1-(4-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580882.png)
![9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11580888.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11580891.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580899.png)
![(3Z)-1-benzyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11580901.png)
![3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B11580904.png)
![N-Benzyl-3-[4-(4-methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-propionamide](/img/structure/B11580911.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11580925.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11580934.png)
![N-Cyclohexyl-2-(2,5-dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetamide](/img/structure/B11580940.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580941.png)

